BenchChemオンラインストアへようこそ!

(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione

Pharmaceutical analysis Impurity profiling Structural characterization

The compound (16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione (CAS 52092-12-3), systematically named 16β-methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, is a synthetic corticosteroid analog formally designated as Beclomethasone Dipropionate EP Impurity I in the European Pharmacopoeia monograph for beclomethasone dipropionate. It serves as a pharmaceutical analytical impurity (PAI) reference standard and is distributed by USP as Beclomethasone 9(11)-ene Dipropionate.

Molecular Formula C28H36O6
Molecular Weight 468.6 g/mol
CAS No. 52092-12-3
Cat. No. B195410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione
CAS52092-12-3
Synonyms(16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione
Molecular FormulaC28H36O6
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)OC(=O)CC
InChIInChI=1S/C28H36O6/c1-6-24(31)33-16-23(30)28(34-25(32)7-2)17(3)14-22-20-9-8-18-15-19(29)10-12-26(18,4)21(20)11-13-27(22,28)5/h10-12,15,17,20,22H,6-9,13-14,16H2,1-5H3/t17-,20+,22-,26-,27-,28-/m0/s1
InChIKeyKNGUDUPXAJGVDW-RILJZRPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Procurement Guide for (16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione (CAS 52092-12-3) – Beclomethasone 9(11)-ene Dipropionate EP Impurity I


The compound (16β)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione (CAS 52092-12-3), systematically named 16β-methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate, is a synthetic corticosteroid analog formally designated as Beclomethasone Dipropionate EP Impurity I in the European Pharmacopoeia monograph for beclomethasone dipropionate [1]. It serves as a pharmaceutical analytical impurity (PAI) reference standard and is distributed by USP as Beclomethasone 9(11)-ene Dipropionate . Structurally, it is the 9(11)-dehydro elimination product of the anti-inflammatory glucocorticoid beclomethasone dipropionate, resulting from the formal loss of HCl across the C9–C11 positions [1][2].

Why Beclomethasone 9(11)-ene Dipropionate Cannot Be Substituted by Other Beclomethasone Impurities or In-Class Steroid Esters


Substitution of Beclomethasone 9(11)-ene Dipropionate (Impurity I) with a generic corticosteroid diester or a different beclomethasone-related impurity is analytically and regulatory unsound. This compound is uniquely generated via a specific base-catalyzed β-elimination of HCl from beclomethasone dipropionate—a competing degradation pathway not observed for other 17,21-diesters such as betamethasone or dexamethasone dipropionate under identical alkaline stress [1]. Consequently, only this compound accurately reflects the 9(11)-ene degradation route in stability studies, while alternative impurities (e.g., Impurity A, beclomethasone 21-monopropionate; Impurity H, beclomethasone 17-monopropionate) arise from simple ester hydrolysis [2]. Furthermore, the absence of the 9α-chloro substituent fundamentally alters the compound's lipophilicity, UV chromophore, and mass fragmentation pattern relative to the parent drug substance, making it chromatographically and spectroscopically distinct from all other beclomethasone impurities—a difference critical for method validation and system suitability testing [2].

Quantitative Differentiation Evidence for Beclomethasone 9(11)-ene Dipropionate (CAS 52092-12-3) Against Key Comparators


Molecular Weight and Elemental Composition Divergence from Beclomethasone Dipropionate and Betamethasone Dipropionate

Beclomethasone 9(11)-ene Dipropionate (CAS 52092-12-3) has molecular formula C28H36O6 and molecular weight 468.58 g/mol [1]. The parent drug beclomethasone dipropionate (CAS 5534-09-8) has formula C28H37ClO7 and MW 521.05 g/mol . Betamethasone dipropionate (CAS 5593-20-4) has formula C28H37FO7 and MW 504.59 g/mol [2]. The target compound is therefore 52.47 Da lighter than beclomethasone dipropionate and 36.01 Da lighter than betamethasone dipropionate. It contains no halogen atoms, whereas the comparators possess chlorine and fluorine, respectively—a difference of high relevance for mass spectrometric detection and elemental analysis.

Pharmaceutical analysis Impurity profiling Structural characterization

Thermal Stability Differentiation: Melting Point Depression Relative to Beclomethasone Dipropionate

The melting point of Beclomethasone 9(11)-ene Dipropionate is reported as >73°C (decomposition) [1], while beclomethasone dipropionate melts at approximately 117°C or decomposes at approximately 178°C depending on polymorphic form [2][3]. The 9(11)-ene impurity decomposes at a significantly lower temperature than the parent drug substance, consistent with the reduced intermolecular hydrogen bonding capacity resulting from the loss of the 11β-hydroxy group.

Thermal analysis Stability indicating assay Quality control

Unique Degradation Pathway Origin: Base-Catalyzed HCl Elimination Specificity

Chen et al. (2009) demonstrated that under alkaline Mattox rearrangement conditions, beclomethasone 17,21-diester uniquely undergoes competing elimination of HCl from the 9,11-positions, a pathway that predominates over enol aldehyde formation [1]. In contrast, betamethasone 17,21-diester and dexamethasone 17,21-diester do not exhibit this HCl elimination pathway under identical conditions [1]. This study establishes Beclomethasone 9(11)-ene Dipropionate as the dominant degradation product in alkaline stress testing of beclomethasone formulations—a pathway absent in structurally related 9α-fluoro corticosteroids.

Degradation chemistry Stress testing Stability-indicating methods

Pharmacopoeial Identity and Regulatory Procurement Necessity as EP Impurity I

The European Pharmacopoeia monograph for Anhydrous Beclometasone Dipropionate (0654) explicitly lists 16β-methyl-3,20-dioxopregna-1,4,9(11)-triene-17,21-diyl dipropanoate as Impurity I under 'Other detectable impurities' [1]. The USP distributes this compound as Beclomethasone 9(11)-ene Dipropionate (Catalog No. 1A11480), a designated Pharmaceutical Analytical Impurity (PAI) with neat format and storage at 2–8°C . Multiple commercial vendors supply this compound with ≥95% purity (HPLC) and full characterization data packages including COA, NMR, MS, and HPLC for regulatory submissions .

Regulatory compliance Pharmacopoeial reference standards ANDA method validation

Class-Level Pharmacological Divergence: Δ-9,11 Modification Dissociates NF-κB Inhibition from GRE-Mediated Side Effects

Baudy et al. (2012) demonstrated that glucocorticoid derivatives bearing a Δ-9,11 modification retain potent inhibition of TNFα-induced NF-κB signaling (transrepression) while showing loss of glucocorticoid response element (GRE)-mediated transcriptional activation (transactivation) in cell reporter assays [1]. In mouse models of muscular dystrophy, daily oral Δ-9,11 analogues reduced muscle inflammation without inducing body weight loss or spleen size reduction—key GRE-associated side effects [1]. This class-level evidence suggests that the 9(11)-ene modification present in Impurity I may confer a dissociative pharmacological profile distinct from the fully substituted parent drug beclomethasone dipropionate.

Dissociative glucocorticoids NF-κB transrepression Impurity safety assessment

Solubility and Storage Condition Differentiation from the Parent Drug Substance

Beclomethasone 9(11)-ene Dipropionate is reported as slightly soluble in chloroform and methanol, with hygroscopic properties requiring storage at −20°C under inert atmosphere [1]. In contrast, beclomethasone dipropionate is freely soluble in acetone and sparingly soluble in ethanol (96%), with recommended storage at room temperature (cool, dark place, <15°C) [2]. The impurity's greater sensitivity to moisture and thermal degradation imposes distinct handling requirements that must be accounted for in analytical method development and reference standard management.

Formulation compatibility Reference standard handling Stability storage

High-Value Procurement Scenarios for Beclomethasone 9(11)-ene Dipropionate (CAS 52092-12-3)


Stability-Indicating HPLC Method Validation for Beclomethasone Dipropionate Drug Products Under Alkaline Stress

Pharmaceutical analytical laboratories performing forced degradation studies on beclomethasone dipropionate formulations require Beclomethasone 9(11)-ene Dipropionate as the authentic reference standard for the primary alkaline degradation product. The Chen et al. (2009) study established that base-catalyzed HCl elimination from beclomethasone 17,21-diester generates the 9(11)-ene impurity as the predominant species—a pathway unique to beclomethasone among structurally related corticosteroids [1]. Without this specific impurity standard, HPLC peak identification in alkaline stress samples would be unreliable, potentially leading to incorrect impurity attribution and failed regulatory submission. The compound's distinct molecular weight (468.58 Da vs. 521.05 Da for the parent) and halogen-free composition further enable definitive LC-MS confirmation [2].

Pharmacopoeial Compliance: EP Impurity I Peak Identification for Beclomethasone Dipropionate Related Substances Testing

Quality control laboratories conducting related substances testing per Ph. Eur. monograph 0654 must use the designated EP Impurity I reference standard for chromatographic peak identification [1]. The monograph specifies that Impurity I is detectable under the prescribed HPLC conditions, and the chromatogram supplied with the beclomethasone dipropionate for peak identification CRS is used to identify impurity peaks [1]. Procurement of CAS 52092-12-3 from a certified reference standard supplier with full characterization data (COA, NMR, MS, HPLC) is mandatory for ANDA submissions and commercial batch release testing [2]. Substitution with a non-pharmacopoeial standard would violate monograph requirements and risk regulatory citation.

Impurity Safety Qualification: Toxicological Assessment of the 9(11)-ene Degradant in Beclomethasone Drug Products

Regulatory guidelines (ICH Q3A/Q3B) require safety qualification of degradation products present above identification and qualification thresholds. The 9(11)-ene impurity possesses a Δ-9,11 modification that, based on class-level pharmacological evidence, may confer a dissociative glucocorticoid profile with retention of NF-κB inhibition but attenuation of GRE-mediated transcriptional activation [1]. This distinct pharmacological fingerprint—different from the parent drug's balanced transrepression/transactivation activity [1]—necessitates impurity-specific toxicological assessment rather than reliance on parent drug safety data. Procurement of high-purity Impurity I enables in vitro receptor binding and transactivation assays to support regulatory impurity qualification.

Forced Degradation and Stability Chamber Studies for Beclomethasone Formulation Development

Formulation scientists developing beclomethasone dipropionate drug products (inhalation powders, nasal sprays, topical creams) require Beclomethasone 9(11)-ene Dipropionate to monitor the 9,11-elimination degradation pathway during accelerated and long-term stability studies. The impurity's hygroscopic nature and lower thermal stability (decomposition >73°C vs. parent mp ~117–178°C) [1][2] make it a sensitive indicator of improper storage conditions. Its formation under alkaline microenvironments within formulations can signal excipient incompatibility, guiding formulation optimization. The compound's distinct storage requirement (−20°C under inert atmosphere) [1] must be factored into reference standard management protocols during protracted stability programs.

Quote Request

Request a Quote for (16beta)-16-Methyl-17,21-bis(1-oxopropoxy)pregna-1,4,9(11)-triene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.